molecular formula C10H22NO3P B14670513 1-(2-Diethoxyphosphorylethyl)pyrrolidine

1-(2-Diethoxyphosphorylethyl)pyrrolidine

Cat. No.: B14670513
M. Wt: 235.26 g/mol
InChI Key: OEZSGKFJEHLQMB-UHFFFAOYSA-N
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Description

1-(2-Diethoxyphosphorylethyl)pyrrolidine is a compound that features a pyrrolidine ring substituted with a diethoxyphosphorylethyl group. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is a versatile scaffold in medicinal chemistry due to its unique structural and electronic properties . The diethoxyphosphorylethyl group introduces additional functionality, making this compound of interest in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Diethoxyphosphorylethyl)pyrrolidine typically involves the reaction of pyrrolidine with a diethoxyphosphorylating agent. One common method includes the use of diethyl phosphite and an appropriate alkylating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the reactants and products.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as cobalt or nickel oxides supported on alumina can be used to facilitate the reaction . The process parameters, including temperature, pressure, and reaction time, are optimized to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Diethoxyphosphorylethyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Phosphorylated pyrrolidine derivatives.

    Reduction: Reduced forms of the phosphorylated compound.

    Substitution: Substituted phosphoryl derivatives.

Comparison with Similar Compounds

Uniqueness: 1-(2-Diethoxyphosphorylethyl)pyrrolidine is unique due to the presence of the diethoxyphosphorylethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, reactivity, and potential for forming specific interactions with biological targets .

Properties

Molecular Formula

C10H22NO3P

Molecular Weight

235.26 g/mol

IUPAC Name

1-(2-diethoxyphosphorylethyl)pyrrolidine

InChI

InChI=1S/C10H22NO3P/c1-3-13-15(12,14-4-2)10-9-11-7-5-6-8-11/h3-10H2,1-2H3

InChI Key

OEZSGKFJEHLQMB-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCN1CCCC1)OCC

Origin of Product

United States

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